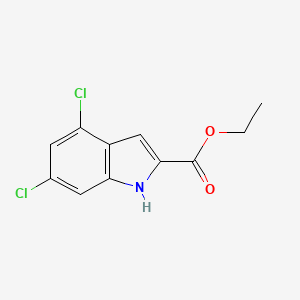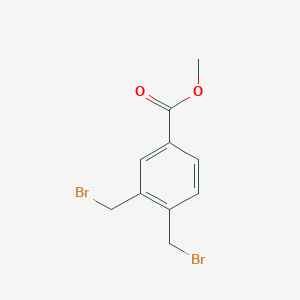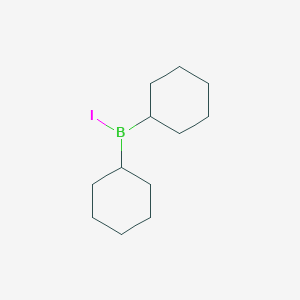
Dicyclohexyliodoborane
Vue d'ensemble
Description
Dicyclohexyliodoborane is a chemical compound with the molecular formula C12H22BI. Its molecular weight is 304.02 .
Synthesis Analysis
Dicyclohexyliodoborane can be used as a reagent for the enolboration of esters and tertiary amides to synthesize corresponding Z or E enolates . It has also been used in the stereoselective preparation of β-hydroxy-α-trifluoromethyl carboxylic acids via haloborane-mediated diastereoselective aldol addition of aldehydes with trifluoropropanoic acid .Molecular Structure Analysis
The linear formula of Dicyclohexyliodoborane is (C6H11)2BI . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Dicyclohexyliodoborane is a liquid at room temperature. It has a density of 1.325 g/mL at 25°C and a boiling point of 198-200°C/1.25 mmHg .Applications De Recherche Scientifique
Hydroboration Polymerization
Dicyclohexyliodoborane is utilized in hydroboration polymerization. For instance, tripylborane, a stable hydroborating agent, is used to produce poly(cyclodiborazane)s from dicyano compounds, yielding polymers with high molecular weights and stability against air and moisture (Matsumi & Chujo, 1999).
Radical Cyclization Reactions
Dicyclohexyl-6-iodohexenylborane, closely related to dicyclohexyliodoborane, is effective in radical cyclization reactions. This compound undergoes cyclization at room temperature, and its use has been explored in environmentally friendly reagents. It has potential applications in enantioselective syntheses, as demonstrated in the production of chiral products like 1-cyclopentylethanol (Hinkens & Midland, 2009).
Medicinal Chemistry
In medicinal chemistry, compounds like dicarba-closo-dodecaboranes (related to dicyclohexyliodoborane) are used in boron neutron capture therapy (BNCT). Their unique chemical and physical properties are exploited for developing novel inorganic pharmaceuticals and biological probes (Valliant et al., 2002).
Enantioselective Hydrosilylations
Chiral alkenylborane, derived from diyne, is used for the highly enantioselective hydrosilylation of 1,2-dicarbonyl compounds. This process results in optically active α-hydroxy ketones and esters, indicating potential applications in stereochemistry (Ren & Du, 2016).
Synthesis of (E)-allyl Alcohols
Dicyclohexylborane is used in the synthesis of (E)-allyl alcohols from acetylenes and aldehydes, showcasing its role in the formation of complex organic compounds with high enantiomeric excess (Oppolzer & Radinov, 1992).
Stereoselective Enolboration
Dicyclohexyliodoborane is highly stereoselective in the enolboration of tertiary amides. Its application in this process affects the stereochemistry of enol borinates, leading to syn and anti aldols under different conditions (Ganesan & Brown, 1994).
Hydroboration of Alkynes
It is involved in the hydroboration of alkynes, with dicyclohexylborane adding to the α-position of the triple bond in alkyne-functionalized 1,3,2-benzodiazaboroles. The resulting alkenylboranes offer potential in synthesizing various organic compounds (Weber et al., 2013).
Synthesis of Poly(cyclodiborazane)s
Dicyclohexyliodoborane is used in the synthesis of poly(cyclodiborazane)s with light-emitting properties. This process involves hydroboration polymerization of dicyanooligothiophenes, leading to π-conjugated polymers useful in light-emitting applications (Miyata, Matsumi & Chujo, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
dicyclohexyl(iodo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGGTOYIFQXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404005 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyliodoborane | |
CAS RN |
55382-85-9 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55382-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




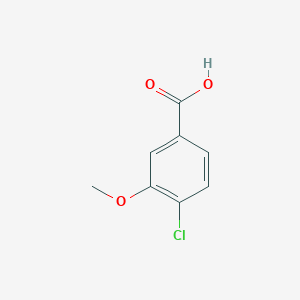

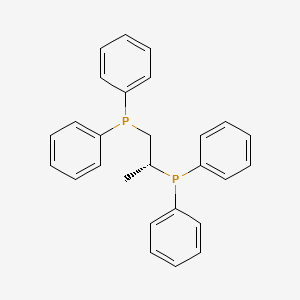
![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)
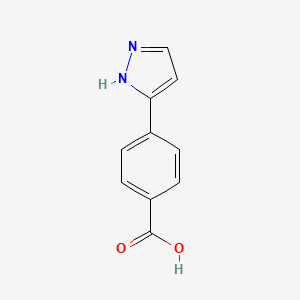

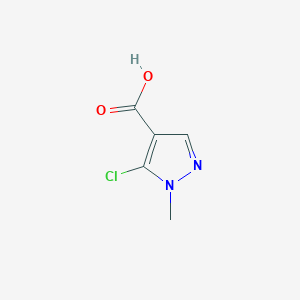
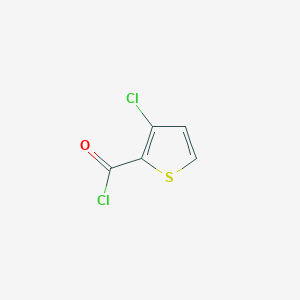
![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
